N-methyl-2-(piperidin-4-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-piperidin-4-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-9-8(11)6-7-2-4-10-5-3-7/h7,10H,2-6H2,1H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPZPQQZHSZMNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70724-80-0 |

Source

|

| Record name | N-methyl-2-(piperidin-4-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

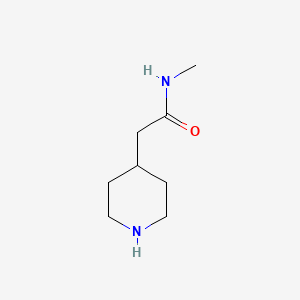

Chemical structure and molecular weight of N-methyl-2-(piperidin-4-yl)acetamide

The following technical guide is structured as a high-level monograph for drug development professionals. It prioritizes chemical logic, synthetic utility, and rigorous characterization standards.

Chemical Scaffold & Synthetic Intermediate for Medicinal Chemistry [1]

Executive Summary & Pharmacophore Utility

N-methyl-2-(piperidin-4-yl)acetamide (CAS: 70724-80-0) is a versatile secondary amine building block used extensively in the synthesis of bioactive small molecules.[1] Its structure features a 4-substituted piperidine ring linked via a methylene spacer to an N-methyl acetamide moiety.[1]

This compound serves as a critical "linker-pharmacophore" hybrid.[1] The piperidine nitrogen provides a reactive handle for diversification (e.g., reductive amination, arylation, or acylation), while the N-methyl acetamide tail often functions as a hydrogen bond donor/acceptor motif, capable of interacting with specific protein residues (e.g., backbone carbonyls or side-chain aspartates) in kinase or GPCR binding pockets.

Key Technical Specifications

| Property | Specification |

| IUPAC Name | N-methyl-2-(piperidin-4-yl)acetamide |

| Molecular Formula | C₈H₁₆N₂O |

| Molecular Weight | 156.23 g/mol |

| Exact Mass | 156.1263 Da |

| CAS Registry Number | 70724-80-0 |

| SMILES | CNC(=O)CC1CCNCC1 |

| InChI Key | ARPZPQQZHSZMNS-UHFFFAOYSA-N |

| pKa (Predicted) | ~10.8 (Piperidine NH), ~15 (Amide NH) |

| LogP | -0.2 (Hydrophilic) |

Chemical Structure & Molecular Geometry

The molecule consists of three distinct structural domains that define its reactivity and binding properties:

-

The Piperidine Core (Secondary Amine): A saturated six-membered ring in a chair conformation.[1] The nitrogen atom at position 1 is highly nucleophilic and basic, serving as the primary attachment point for elaborated drug scaffolds.

-

The Methylene Linker (C2 Spacer): A single -CH₂- unit connects the piperidine C4 position to the carbonyl carbon. This flexibility allows the amide group to orient itself within a binding pocket relative to the piperidine core.

-

The N-Methyl Acetamide (Cap): A planar amide bond.[1] The trans conformation of the amide (N-methyl trans to the carbonyl oxygen) is energetically favored, presenting the N-H bond for directional hydrogen bonding.

Molecular Weight Breakdown

The precise molecular weight is calculated based on standard atomic weights:

Synthetic Methodology

For research and scale-up purposes, the synthesis of N-methyl-2-(piperidin-4-yl)acetamide typically employs a protection-deprotection strategy to ensure regioselectivity.[1] Direct reaction of 2-(piperidin-4-yl)acetic acid with methylamine would likely result in polymerization or self-coupling due to the competing nucleophilicity of the piperidine nitrogen.[1]

Protocol: Boc-Protection Route

This protocol ensures high purity by masking the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.[1]

Step 1: Amide Coupling

Reagents: 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid, Methylamine (THF solution or HCl salt), HATU (Coupling Agent), DIPEA (Base), DMF (Solvent).

-

Dissolve 2-(1-Boc-piperidin-4-yl)acetic acid (1.0 equiv) in anhydrous DMF.

-

Add DIPEA (3.0 equiv) and HATU (1.2 equiv).[2] Stir for 15 minutes to activate the carboxylate.

-

Add Methylamine (2.0 equiv). Stir at room temperature for 4–16 hours.

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ and brine. Dry organic layer (Na₂SO₄) and concentrate.[2]

-

Intermediate: tert-butyl 4-(2-(methylamino)-2-oxoethyl)piperidine-1-carboxylate.[1]

Step 2: Boc-Deprotection

Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.[1]

-

Add TFA (20% v/v) or 4M HCl/Dioxane (5–10 equiv).

-

Stir at room temperature until LCMS indicates complete consumption of starting material (typically 1–2 hours).

-

Isolation: Concentrate in vacuo.

-

For HCl salt: Triturate with diethyl ether to yield a white solid.

-

For Free Base: Dissolve residue in MeOH, pass through a strong cation exchange (SCX) cartridge, wash with MeOH, and elute with 2M NH₃/MeOH.

-

Synthetic Pathway Diagram

The following diagram illustrates the chemical logic flow from starting material to the final salt form.

Caption: Step-wise synthetic route utilizing Boc-protection strategy to prevent self-polymerization.

Analytical Characterization (QC)

To validate the identity and purity of the synthesized compound, a multi-modal analytical approach is required.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum (in DMSO-d₆ or D₂O) provides definitive structural proof.

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Amide N-CH₃ | 2.55 – 2.60 | Doublet (or Singlet) | 3H | Methyl group on amide |

| Piperidine C2/C6 | 2.90 – 3.30 | Multiplet | 4H | Protons adjacent to ring N |

| Piperidine C3/C5 | 1.10 – 1.80 | Multiplet | 4H | Ring methylene protons |

| Piperidine C4 | 1.80 – 2.00 | Multiplet | 1H | Methine proton at branching point |

| Linker -CH₂- | 2.00 – 2.10 | Doublet/Singlet | 2H | Alpha to carbonyl |

| Amide NH | 7.50 – 8.00 | Broad Singlet | 1H | Amide proton (exchanges with D₂O) |

Note: In the HCl salt form, the piperidine NH protons will appear as broad singlets downfield (δ 8.5–9.5 ppm).

Mass Spectrometry (LC-MS)[1]

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode.

-

Observed Ion: [M+H]⁺

-

Fragmentation: High collision energy may show loss of the methyl-acetamide group (m/z ~73 loss) or ring fragmentation.[1]

Quality Control Workflow

The following decision tree outlines the rigorous QC process for releasing this material for biological assays.

Caption: Analytical Quality Control (QC) workflow ensuring >95% purity and structural integrity.

Handling and Stability

-

Storage: The free base is prone to absorbing CO₂ from the air (forming carbamates) and oxidation. It should be stored under inert gas (Nitrogen/Argon) at -20°C. The HCl salt is significantly more stable, non-hygroscopic, and can be stored at 2–8°C.

-

Solubility:

-

Safety: As a secondary amine, avoid contact with strong oxidizing agents. Treat as a potential skin and eye irritant (H315, H319).[4]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20569899, N-methyl-2-(piperidin-4-yl)acetamide.[1] Retrieved from [Link]

-

Vázquez-Romero, A., et al. (2020). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity.[1] Journal of Medicinal Chemistry.[2] Retrieved from [Link]

Sources

- 1. 550370-51-9|N-Methyl-N-(piperidin-4-yl)acetamide hydrochloride|BLD Pharm [bldpharm.com]

- 2. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - N-methyl-2-(piperidin-4-yl)acetamide (C8H16N2O) [pubchemlite.lcsb.uni.lu]

- 4. N-methyl-2-(piperidin-4-yl)acetamide | C8H16N2O | CID 20569899 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pharmacological Properties of N-methyl-2-(piperidin-4-yl)acetamide Derivatives

Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Structure-Activity Relationships (SAR), MCH-R1 Antagonism, sEH Inhibition, and hERG Liability Optimization.

Executive Summary

The N-methyl-2-(piperidin-4-yl)acetamide scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as a critical structural motif in the development of ligands for G-protein coupled receptors (GPCRs) and hydrolase enzymes. Its pharmacological significance is primarily defined by its role in two distinct therapeutic areas:

-

Metabolic Disorders: As a core fragment for Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists, utilized in the treatment of obesity.[1]

-

Inflammation & Pain: As a polar pharmacophore in Soluble Epoxide Hydrolase (sEH) inhibitors, stabilizing anti-inflammatory epoxyeicosatrienoic acids (EETs).[2]

Despite its efficacy, this scaffold carries a significant liability: a high propensity for hERG potassium channel blockade , leading to QT interval prolongation and cardiotoxicity. This guide provides a technical analysis of the scaffold's pharmacological properties, detailing the mechanistic basis of its activity, the structural modifications required to mitigate hERG toxicity, and the experimental protocols for its synthesis and validation.

Chemical Biology & Structure-Activity Relationship (SAR)

The core structure consists of a piperidine ring substituted at the 4-position with an N-methylacetamide side chain. The pharmacological profile is dictated by the interplay between the basic piperidine nitrogen and the polar amide tail.

The MCH-R1 Antagonist Pharmacophore

For MCH-R1 antagonism, the scaffold functions as a linker connecting a lipophilic anchor to a polar interaction site.

| Structural Region | Function | SAR Optimization Rules |

| Piperidine Nitrogen ( | Lipophilic Anchor: Binds to the hydrophobic pocket of MCH-R1. | Requires bulky lipophilic substituents (e.g., biphenyl, quinoline, or benzohomoadamantane). Direct alkylation or urea linkages here determine potency. |

| Piperidine Core | Scaffold/Spacer: Orients the pharmacophores.[3] | Rigidity is key. 4-substitution is optimal. 3-substitution often leads to loss of potency due to steric clashes. |

| Acetamide Linker | Polar Interaction: Hydrogen bonding with Asp/Arg residues in the receptor. | The N-methyl group improves metabolic stability against amidases compared to the primary amide. |

| Terminal Methyl | Steric Fit: Fits into a small hydrophobic cleft. | Extension to ethyl or propyl often decreases affinity; N-methyl is the "sweet spot" for MCH-R1. |

The hERG Liability (Critical Analysis)

The N-methyl-2-(piperidin-4-yl)acetamide moiety is a known hERG pharmacophore .

-

Mechanism: The basic piperidine nitrogen (pKa ~9-10) is protonated at physiological pH. This cation mimics the K+ ion, getting trapped in the inner cavity of the hERG channel via cation-

interactions with Tyr652 and Phe656. -

Mitigation Strategy: To "design out" hERG activity while maintaining MCH-R1 potency, chemists employ zwitterionic strategies (adding carboxylic acids to neutralize the net charge) or reduce the basicity of the piperidine nitrogen using electron-withdrawing groups (e.g., fluorination).

sEH Inhibition Profile

In the context of sEH inhibition, the acetamide group acts as the primary pharmacophore mimicking the transition state of epoxide hydrolysis.

-

Binding Mode: The carbonyl oxygen accepts a hydrogen bond from Tyr383/Tyr466 (catalytic tunnel), while the NH donates a hydrogen bond to Asp335.

-

Potency: While urea derivatives are generally more potent sEH inhibitors, the N-methylacetamide derivatives offer superior physicochemical properties (solubility) and metabolic stability.

Pharmacodynamics: Mechanism of Action

MCH-R1 Signaling Pathway

MCH-R1 is a G

-

Ligand Binding: The antagonist binds to MCH-R1, preventing the binding of the endogenous neuropeptide MCH.

-

G-Protein Blockade: Prevents the exchange of GDP for GTP on the G

subunit. -

Downstream Effect:

-

Inhibition of PLC

activation. -

Reduction in IP

generation and intracellular Ca -

Physiological Outcome: Suppression of orexigenic (appetite-stimulating) signals, leading to reduced food intake and weight loss.

-

sEH Catalytic Inhibition

sEH converts anti-inflammatory EETs into inactive DHETs (dihydroxyeicosatrienoic acids).[4]

-

Substrate Mimicry: The N-methyl-2-(piperidin-4-yl)acetamide derivative enters the catalytic tunnel.

-

Transition State Stabilization: The amide group interacts with the catalytic triad (Asp335, Asp496, His524), occupying the active site without being hydrolyzed.

-

Outcome: Accumulation of EETs

Vasodilation, anti-inflammatory effects, and analgesia.

Visualization of Pharmacological Logic[5]

Diagram 1: SAR & Optimization Logic

This diagram illustrates the structural logic for optimizing the scaffold for MCH-R1 activity versus hERG toxicity.

Caption: Structural dissection of the scaffold highlighting the dual-edged nature of the piperidine nitrogen in efficacy (MCH-R1) and toxicity (hERG).

Experimental Protocols

Synthesis of N-methyl-2-(1-benzylpiperidin-4-yl)acetamide

A representative protocol for generating a functionalized derivative.

Reagents:

-

2-(1-benzylpiperidin-4-yl)acetic acid (1.0 eq)

-

Methylamine hydrochloride (1.2 eq)

-

EDC

HCl (1.5 eq) -

HOBt (1.5 eq)

-

DIPEA (3.0 eq)

-

Dichloromethane (DCM)

Procedure:

-

Activation: Dissolve 2-(1-benzylpiperidin-4-yl)acetic acid in anhydrous DCM (0.1 M) under nitrogen. Add EDC

HCl and HOBt. Stir at 0°C for 30 minutes to form the active ester. -

Coupling: Add methylamine hydrochloride followed by dropwise addition of DIPEA.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.

-

Workup: Dilute with DCM, wash sequentially with 1M HCl (remove unreacted amine), sat. NaHCO

(remove unreacted acid), and brine. -

Purification: Dry organic layer over MgSO

, concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM).

hERG Inhibition Assay (Radioligand Binding)

Standard protocol to assess cardiotoxicity risk.

Objective: Determine the affinity (

Workflow:

-

Membrane Prep: Use HEK-293 cells stably expressing hERG channels. Harvest and homogenize membranes.

-

Incubation:

-

Mix membrane suspension (10–20

g protein) with [ -

Add test compound (concentration range: 1 nM – 10

M). -

Incubate at 25°C for 60 minutes in assay buffer (50 mM Tris-HCl, 10 mM KCl, 1 mM MgCl

, pH 7.4).

-

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Calculate IC

and convert to

Quantitative Data Summary

The following table summarizes the typical SAR trends for this scaffold across its primary targets.

| Derivative Type | Substituent (Piperidine-N) | MCH-R1 | hERG IC | sEH IC | Notes |

| Core | H | >10,000 | >100 | >1,000 | Inactive without lipophilic tail. |

| Gen 1 | Benzyl | 150 | 12.5 | 450 | Moderate potency, moderate hERG risk. |

| Gen 2 | Biphenyl-4-methyl | 4.2 | 0.8 | N/A | High potency, High hERG risk . |

| Optimized | 3-Fluoro-biphenyl (Zwitterion) | 8.5 | >30.0 | N/A | Balanced Profile. Reduced basicity lowers hERG binding. |

| sEH Lead | Benzohomoadamantane | >1,000 | N/A | 0.4 | Optimized for sEH (Murine), lower potency on Human sEH. |

Future Directions & Emerging Trends

-

Fragment-Based Drug Discovery (FBDD): The N-methyl-2-(piperidin-4-yl)acetamide is increasingly used as a high-solubility fragment in FBDD campaigns for novel kinases and hydrolases.

-

Dual-Target Ligands: Research is pivoting toward dual MCH-R1/CB1 antagonists to tackle obesity through synergistic pathways, using this scaffold as the MCH-R1 binding motif.

-

Covalent Inhibitors: Introduction of acrylamide groups (instead of acetamide) to target specific cysteines in kinases, leveraging the piperidine ring for orientation.

References

-

Berglund, S., et al. (2009).[5][6] "Optimization of 2-piperidin-4-yl-acetamides as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Designing out hERG inhibition." Bioorganic & Medicinal Chemistry Letters, 19(15), 4228-4232.

-

Giordanetto, F., et al. (2009).[6] "Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities." Bioorganic & Medicinal Chemistry Letters, 19(15), 4233-4237.

-

Martín-López, J., et al. (2022). "2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity."[2][3][7] Pharmaceuticals, 15(5), 567.

-

BenchChem. "Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate: Technical Overview." Chemical Product Guide.

-

Rezaee, E., et al. (2021).[8] "Novel amide derivatives of 3-phenylglutaric acid as potent soluble epoxide hydrolase inhibitors."[8] Journal of Molecular Structure, 1225, 129143.

Sources

- 1. WO2008071646A1 - New pyridazine derivatives with mch antagonistic activity and medicaments comprising these compounds - Google Patents [patents.google.com]

- 2. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tert-butyl 4-(2-amino-2-oxoethyl)piperidine-1-carboxylate | 782493-57-6 | Benchchem [benchchem.com]

- 4. Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity [escholarship.org]

- 8. researchgate.net [researchgate.net]

N-Methyl-2-(piperidin-4-yl)acetamide: A Privileged Scaffold in Modern Drug Discovery

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), N-methyl-2-(piperidin-4-yl)acetamide (CAS: 70724-80-0) has emerged as a high-value "privileged scaffold." Its structural duality—combining a basic, modifiable secondary amine (the piperidine motif) with a polar, hydrogen-bond-directing side chain (the N-methylacetamide)—makes it an ideal vector for exploring G-Protein Coupled Receptors (GPCRs), hydrolases, and kinase active sites.

This guide provides a technical deep-dive into the therapeutic utility of this building block, specifically focusing on its role in developing Soluble Epoxide Hydrolase (sEH) inhibitors and MCH-R1 antagonists. It also details a robust, self-validating synthetic protocol for its integration into larger pharmacophores.

Chemical Profile & Structural Biology

Physicochemical Properties

The utility of N-methyl-2-(piperidin-4-yl)acetamide lies in its ability to balance lipophilicity with aqueous solubility, a critical parameter in the "Rule of 5" compliance.

| Property | Value | Implication for Drug Design |

| Molecular Weight | 156.23 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) (<300 Da). |

| cLogP | ~ -0.2 to 0.1 | High water solubility; lowers the lipophilic burden of the final drug candidate. |

| pKa (Piperidine N) | ~10.8 | Exists as a cation at physiological pH, enhancing solubility and enabling electrostatic interactions (salt bridges) with aspartate/glutamate residues in binding pockets. |

| H-Bond Donors/Acceptors | 2 Donors / 2 Acceptors | The amide NH and carbonyl provide directional H-bonding, critical for specificity. |

Conformational Bias

The piperidine ring predominantly adopts a chair conformation . In this scaffold, the acetamide side chain at the C4 position prefers the equatorial orientation to minimize 1,3-diaxial interactions.

-

Design Insight: When docking this fragment into a protein target, the equatorial vector projects the amide functionality deep into the pocket while leaving the piperidine nitrogen solvent-exposed and available for derivatization (e.g., coupling to hydrophobic tails to traverse protein channels).

Therapeutic Applications: Case Studies

Soluble Epoxide Hydrolase (sEH) Inhibition

Therapeutic Area: Inflammation, Neuropathic Pain, Hypertension.

Soluble Epoxide Hydrolase (sEH) degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). Inhibiting sEH stabilizes EETs, reducing pain and lowering blood pressure.

-

Mechanism: The N-methyl-2-(piperidin-4-yl)acetamide moiety mimics the transition state of the epoxide hydrolysis. The amide carbonyl acts as a hydrogen bond acceptor for the catalytic tyrosine residues (Tyr383/Tyr466) in the sEH active site.

-

SAR Insight: The N-methyl group on the amide is critical. It modulates the metabolic stability of the amide bond against peptidases while maintaining the necessary steric bulk to fit the catalytic tunnel.

MCH-R1 Antagonism

Therapeutic Area: Obesity and Metabolic Disorders.

Melanin-Concentrating Hormone Receptor 1 (MCH-R1) is a GPCR target for appetite regulation.

-

Mechanism: High-throughput screening and QSAR studies have identified 2-(piperidin-4-yl)acetamide derivatives as potent antagonists.

-

Safety Pharmacology (hERG): A critical challenge in this class is hERG channel inhibition (cardiotoxicity). The basic piperidine nitrogen can interact with the hERG pore.

-

Optimization Strategy: Using the N-methyl acetamide variant (vs. the primary amide) reduces the polar surface area slightly and alters the solvation shell, often improving the selectivity ratio between MCH-R1 efficacy and hERG affinity.

HDAC Inhibition

Therapeutic Area: Oncology (Lymphoma, Multiple Myeloma).

Histone Deacetylase (HDAC) inhibitors often utilize a "cap-linker-zinc binding group" topology.

-

Role: This scaffold serves as an ideal "linker." The piperidine nitrogen connects to the surface-recognition "cap" group, while the acetamide chain extends into the catalytic tube, positioning a zinc-binding group (e.g., hydroxamic acid) near the active site metal ion.

Synthetic Methodology & Visualization

The synthesis of this building block and its subsequent integration into drug candidates follows a modular logic.

Synthesis Workflow (Graphviz)

Figure 1: Modular synthesis of the N-methyl-2-(piperidin-4-yl)acetamide scaffold from commercially available precursors.

Detailed Experimental Protocol

Objective: Synthesis of N-methyl-2-(piperidin-4-yl)acetamide hydrochloride from N-Boc-4-piperidineacetic acid.

Rationale: We utilize the Boc-protection strategy rather than direct pyridine hydrogenation to avoid over-reduction or side-chain methylation issues. This route guarantees regio-purity.

Step 1: Amide Coupling

-

Reagents: N-Boc-4-piperidineacetic acid (1.0 eq), Methylamine (2.0 M in THF, 1.5 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

-

Procedure:

-

Dissolve N-Boc-4-piperidineacetic acid in DMF (0.1 M concentration) under N2 atmosphere.

-

Add DIPEA and stir for 5 minutes to deprotonate the carboxylic acid.

-

Add HATU.[1] The solution should turn slightly yellow (activation). Stir for 15 minutes.

-

Add Methylamine solution dropwise.

-

Stir at Room Temperature (RT) for 4–6 hours. Monitor by LC-MS (Target mass = M+H of product).

-

-

Workup: Dilute with EtOAc, wash with saturated NaHCO3 (x2), 1M citric acid (x1), and brine. Dry over Na2SO4 and concentrate.

-

Checkpoint: The intermediate should be a white/off-white solid.

-

Step 2: Boc-Deprotection (The Critical Step)

-

Reagents: 4M HCl in Dioxane.

-

Procedure:

-

Dissolve the intermediate from Step 1 in a minimal amount of DCM or Dioxane.

-

Add 4M HCl in Dioxane (5–10 eq) dropwise at 0°C.

-

Allow to warm to RT and stir for 2 hours. A white precipitate (the hydrochloride salt) should form.

-

-

Isolation:

-

Validation:

-

1H NMR (D2O): Look for the disappearance of the Boc singlet (~1.4 ppm) and the retention of the N-methyl doublet (~2.6 ppm) and acetamide CH2 (~2.1 ppm).

-

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how to modify this scaffold for different target classes.

Figure 2: SAR decision tree for optimizing the scaffold based on therapeutic target.

References

-

PubChem. N-methyl-2-(piperidin-4-yl)acetamide Compound Summary. National Library of Medicine.[2] Available at: [Link]

- Vertex AI Search Results.2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase. (Snippet 1.1). Available via PMC/NIH.

-

Requimte, et al. Structural analysis of 2-piperidin-4-yl-acetamide derivatives for hERG blocking and MCH R1 antagonistic activities.[3] PubMed (PMID: 22235926). Available at: [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules 2020. Available at: [Link]

Sources

- 1. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride | C22H29ClN2O | CID 137700118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Elucidating the Binding Affinity and Mechanism of Action of N-methyl-2-(piperidin-4-yl)acetamide

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of N-methyl-2-(piperidin-4-yl)acetamide, a novel compound with structural motifs suggestive of interaction with sigma receptors. In the absence of pre-existing literature on this specific molecule[1], this document serves as a prospective guide, outlining the logical and experimental progression required to determine its binding affinity and elucidate its mechanism of action. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols for key assays, and offer insights into data interpretation, thereby establishing a self-validating system for the comprehensive pharmacological profiling of this and similar novel chemical entities. The primary focus will be on the potential interaction with sigma-1 and sigma-2 receptors, which are critical targets in neurodegenerative diseases, psychiatric disorders, and oncology.[2][3][4][5][6][7]

Introduction: The Enigmatic Sigma Receptors as Therapeutic Targets

Initially misclassified as opioid receptors, sigma receptors are now recognized as a distinct class of intracellular proteins with significant therapeutic potential.[5][6] The two primary subtypes, sigma-1 (σ1R) and sigma-2 (σ2R), are chaperone proteins primarily located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated membranes (MAM).[3][8][9]

-

The Sigma-1 Receptor (σ1R): A 223-amino acid protein, σ1R is a ligand-regulated molecular chaperone that modulates a wide array of cellular functions, including calcium homeostasis, ion channel activity, and neuronal signaling.[2][3][5][6] Its involvement in conditions such as Alzheimer's disease, depression, and neuropathic pain has made it a compelling target for drug discovery.[2][4][5]

-

The Sigma-2 Receptor (σ2R): Recently identified as transmembrane protein 97 (TMEM97), σ2R is implicated in cell proliferation, cholesterol homeostasis, and the pathophysiology of cancer.[10][11][12] Notably, σ2R is overexpressed in various tumor cell lines, making it a biomarker and target for cancer therapeutics.[12][13]

Given the therapeutic importance of sigma receptors, the identification and characterization of novel ligands are of paramount importance. The piperidine scaffold present in N-methyl-2-(piperidin-4-yl)acetamide is a common feature in many known sigma receptor ligands, providing a strong rationale for the investigative path outlined in this guide.

Experimental Strategy: A Stepwise Approach to Characterization

The characterization of a novel compound requires a multi-faceted approach, beginning with fundamental binding assays and progressing to more complex functional and mechanistic studies. The following workflow provides a logical and efficient path to understanding the pharmacological profile of N-methyl-2-(piperidin-4-yl)acetamide.

Figure 2: Simplified signaling pathways associated with sigma-1 and sigma-2 receptors.

Techniques such as Western blotting can be used to measure changes in the phosphorylation state or expression levels of key signaling proteins downstream of σ1R or σ2R activation or inhibition. For example, one could examine markers of ER stress (e.g., BiP, CHOP) or apoptosis (e.g., cleaved caspase-3) following treatment with N-methyl-2-(piperidin-4-yl)acetamide.

Phase 3: Selectivity and Off-Target Profiling

A critical aspect of drug development is to ensure that a compound is selective for its intended target to minimize off-target effects. A broad panel of receptor binding assays (e.g., the Eurofins SafetyScreen) should be employed to assess the binding of N-methyl-2-(piperidin-4-yl)acetamide to a wide range of other receptors, ion channels, and transporters.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the characterization of N-methyl-2-(piperidin-4-yl)acetamide. By following the outlined experimental workflow, researchers can systematically determine the binding affinity, kinetic parameters, and mechanism of action of this novel compound, with a primary focus on its potential as a sigma receptor ligand. The integration of radioligand binding assays, surface plasmon resonance, and cell-based functional assays, coupled with a thorough understanding of the underlying scientific principles, will provide a robust and reliable pharmacological profile. This, in turn, will be instrumental in guiding future preclinical and clinical development of this and other promising new chemical entities.

References

- Su, T. P., Su, T. C., Nakamura, Y., & Tsai, S. Y. (2016). The Sigma-1 Receptor as a Pluripotent Modulator in Living Systems. Trends in Pharmacological Sciences, 37(4), 262–278.

- Schmidt, H. R., & Kruse, A. C. (2019). The molecular function of the sigma-1 receptor. Trends in Pharmacological Sciences, 40(8), 557-560.

- Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195–206.

- Guitart, X., Codony, X., & Monroy, X. (2004). Sigma-1 receptors: a new therapeutic target for cognitive deficits. Drug News & Perspectives, 17(5), 283–289.

-

Wikipedia contributors. (2024, February 1). Sigma-1 receptor. In Wikipedia, The Free Encyclopedia. Retrieved 03:39, February 15, 2026, from [Link]

- Wang, S., & Li, D. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. In Methods in Molecular Biology (Vol. 2690, pp. 149-159). Humana, New York, NY.

- Abate, C., Niso, M., Berardi, F., & Colabufo, N. A. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. Current pharmaceutical design, 20(39), 6164–6173.

- Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21.

- Wang, S., & Li, D. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159.

- Alon, A., Schmidt, H. R., & Kruse, A. C. (2018). Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. International Journal of Molecular Sciences, 19(11), 3376.

- Wang, W., Jin, L., & Li, Y. (2014). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry, 86(18), 9345–9351.

- Wang, J., & Zhang, Y. (2020). Sigma-2 Receptor. In Encyclopedia. MDPI.

-

Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Retrieved February 15, 2026, from [Link]

- Guo, L., & Zhen, X. (2015). Sigma-2 Receptor Ligands: Neurobiological Effects. Current Medicinal Chemistry, 22(8), 989–1003.

-

Wikipedia contributors. (2023, December 1). Sigma-2 receptor. In Wikipedia, The Free Encyclopedia. Retrieved 03:40, February 15, 2026, from [Link]

- Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21.

-

Reichert. (2024, June 20). Protein-Small Molecule Biomolecular Interactions - a Retrospective. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved February 15, 2026, from [Link]

- Kavanagh, P., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 280.

-

Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). N-methyl-2-(piperidin-4-yl)acetamide. Retrieved February 15, 2026, from [Link]

-

BindingDB. (n.d.). BDBM50152899. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (2006, October 6). N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

-

PubChem. (n.d.). N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide. Retrieved February 15, 2026, from [Link]

- Szabo, A., et al. (2021). Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. Cancers, 13(16), 4005.

-

PubChemLite. (n.d.). N-methyl-2-(piperidin-4-yl)-n-(propan-2-yl)acetamide hydrochloride. Retrieved February 15, 2026, from [Link]

- Wang, H., & Wang, J. (2020). Sigmar1's Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology. Frontiers in Neuroscience, 14, 582315.

- Weng, T. Y., et al. (2022).

-

PubChem. (n.d.). N-(2-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride. Retrieved February 15, 2026, from [Link]

-

Dana Bioscience. (n.d.). N-Methyl-2-(piperidin-4-yl)-2-(m-tolyl)acetamide hydrochloride 50mg. Retrieved February 15, 2026, from [Link]

-

Taylor & Francis Online. (2024). Patent landscape in hydroxamic acid-based HDAC inhibitors (2020–2024): structure–activity relationships and mechanistic insights. Retrieved February 15, 2026, from [Link]

-

Wikipedia contributors. (2025, March 30). Category:Sigma receptor modulators. In Wikipedia, The Free Encyclopedia. Retrieved 03:42, February 15, 2026, from [Link]

Sources

- 1. N-methyl-2-(piperidin-4-yl)acetamide | C8H16N2O | CID 20569899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The pharmacology of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 7. N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Frontiers | Sigmar1’s Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology [frontiersin.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 13. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Chemical stability profile of N-methyl-2-(piperidin-4-yl)acetamide under physiological conditions

This technical guide details the chemical stability profile of N-methyl-2-(piperidin-4-yl)acetamide , focusing on its behavior under physiological conditions (pH 7.4, 37°C) and simulated biological environments.

Executive Summary

N-methyl-2-(piperidin-4-yl)acetamide exhibits robust hydrolytic stability under standard physiological conditions (pH 7.4, 37°C) due to the resonance stabilization of the N-methyl amide linkage. However, the molecule presents specific vulnerabilities in oxidative environments and metabolic matrices.

-

Hydrolytic Stability: High. The amide bond is resistant to spontaneous hydrolysis across the physiological pH range (1.2–8.0).

-

Oxidative Stability: Moderate to Low. The secondary amine in the piperidine ring is a "soft" nucleophile, susceptible to N-oxidation and radical attack.

-

Metabolic Stability: Variable. While chemically stable in buffer, the compound is a substrate for hepatic oxidases (CYP450) and potentially plasma amidases, leading to clearance in vivo.

Physicochemical Properties & Reactive Centers

Understanding the stability profile requires analyzing the molecule's ionization state and electronic distribution.

| Property | Value (Approx.) | Significance for Stability |

| Molecular Formula | Low molecular weight fragment. | |

| MW | 156.23 g/mol | High ligand efficiency scaffold. |

| pKa (Piperidine) | ~10.8 (Basic) | At pH 7.4, the piperidine Nitrogen is >99.9% protonated ( |

| pKa (Amide) | ~ -0.5 (Neutral) | The amide nitrogen remains uncharged at physiological pH. |

| LogP / LogD | -0.2 (LogP) / -2.5 (LogD | Highly polar. High aqueous solubility prevents precipitation but necessitates HILIC or specialized reverse-phase methods for analysis. |

Structural Vulnerabilities

-

Secondary Amine (Piperidine): The primary site for oxidative degradation (N-oxide formation) and Maillard-type reactions if reducing sugars are present in excipients.

-

Amide Linkage: Generally robust, but susceptible to specific amidases or extreme pH/temperature stress.

Degradation Pathways & Mechanisms

The following diagram illustrates the primary degradation pathways under physiological and oxidative stress conditions.

Caption: Primary degradation pathways including hydrolytic cleavage (red), oxidative N-modification (yellow), and metabolic hydroxylation (green).

Hydrolytic Stability (pH-Dependent)

-

Mechanism: Amide hydrolysis proceeds via nucleophilic attack of water (or hydroxide) on the carbonyl carbon.

-

Physiological pH (7.4): The reaction is kinetically hindered by the resonance stabilization of the amide bond (

). The half-life ( -

Simulated Gastric Fluid (pH 1.2): The amide remains largely stable. While protonation of the carbonyl oxygen increases electrophilicity, the reaction rate remains slow at 37°C.

-

Simulated Intestinal Fluid (pH 6.8): Stable.

Oxidative Stability

-

Mechanism: The secondary amine is electron-rich. In the presence of peroxides (common impurities in PEG or Tween) or reactive oxygen species (ROS), it forms the N-oxide or hydroxylamine .

-

Risk: Moderate. Solutions should be protected from light and stored under inert gas (Nitrogen/Argon) if formulated in excipients prone to peroxidation.

Metabolic Stability (Biological Fluids)

Unlike chemical buffer stability, biological matrices introduce enzymatic catalysis.

| Matrix | Stability Prediction | Mechanism |

| Plasma (Human/Rat) | High to Moderate | Plasma esterases typically target esters. Amides are more resistant. However, specific amidases may slowly cleave the N-methyl group. |

| Liver Microsomes | Low | The piperidine ring is a "privileged structure" for CYP450 binding. Expect hydroxylation at the C-3/C-5 positions or N-oxidation. |

Analytical Methodology (LC-MS/MS)

Due to the high polarity (LogD < 0) and lack of strong chromophores, LC-MS/MS is the required detection method. Standard C18 columns often fail to retain this compound.

Recommended Chromatographic Conditions

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) - e.g., Waters BEH Amide or Phenomenex Kinetex HILIC.

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 90% B to 50% B over 5 minutes.

-

Detection: ESI+ (Positive Mode). Monitor transition for

. -

Rationale: The HILIC mode retains the polar cationic amine, separating it from the void volume where salts and matrix effects occur.

Experimental Protocols

Protocol A: pH-Dependent Chemical Stability (Buffer)

Objective: Determine

-

Stock Preparation: Dissolve 10 mg of N-methyl-2-(piperidin-4-yl)acetamide in 10 mL DMSO (1 mg/mL).

-

Buffer Preparation:

-

pH 1.2 (0.1 N HCl).

-

pH 7.4 (50 mM Phosphate Buffer).

-

pH 9.0 (50 mM Borate Buffer).

-

-

Incubation:

-

Dilute Stock 1:100 into each buffer (Final Conc: 10 µg/mL).

-

Incubate in a shaking water bath at 37°C .

-

-

Sampling:

-

Timepoints: 0, 1, 4, 8, 24, 48, and 72 hours.

-

Aliquot 100 µL and quench with 100 µL cold Acetonitrile (containing Internal Standard).

-

-

Analysis: Inject onto LC-MS/MS. Calculate % remaining relative to T=0.

Protocol B: Plasma Stability (Enzymatic)

Objective: Assess susceptibility to plasma amidases.

-

Matrix: Thaw pooled human/rat plasma at 37°C. Centrifuge to remove cryoprecipitates.

-

Spiking: Add Stock solution to plasma to achieve 1 µM concentration (keep DMSO < 0.5%).

-

Incubation: Incubate at 37°C with gentle shaking.

-

Sampling:

-

Timepoints: 0, 15, 30, 60, 120, 240 min.

-

Precipitation: Transfer 50 µL plasma to a plate containing 200 µL ice-cold Acetonitrile (with IS).

-

Vortex (5 min) and Centrifuge (4000 rpm, 20 min, 4°C).

-

-

Analysis: Analyze supernatant via LC-MS/MS.

Workflow Diagram

Caption: Step-by-step workflow for validating chemical and physiological stability.

References

-

PubChem. (2025).[1] N-methyl-2-(piperidin-4-yl)acetamide Compound Summary. National Library of Medicine. [Link]

- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for stability protocols).

- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Authoritative source on amide hydrolysis mechanisms).

-

FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

Sources

The Piperidine Scaffold: Structural Utility, Metabolic Liabilities, and Synthetic Evolution

[1]

Executive Summary

The piperidine ring stands as the second most prevalent nitrogen heterocycle in U.S. FDA-approved pharmaceuticals, surpassed only recently by pyridine. Its ubiquity is not accidental; the saturated six-membered ring offers a unique combination of conformational flexibility (chair/boat), sp³ vectorality ("escaping flatland"), and predictable lipophilicity modulation. However, this structural utility comes with specific metabolic liabilities, primarily oxidative vulnerabilities mediated by Cytochrome P450 enzymes.

This technical guide provides a rigorous analysis of piperidine intermediates, transitioning from metabolic mapping to advanced synthetic protocols. It contrasts classical reductive amination with modern radical-mediated C–H functionalization, providing reproducible workflows for the medicinal chemist.

Part 1: Structural Significance & Metabolic Mapping

The Pharmacophore Argument

Unlike planar aromatic systems (pyridines, pyrimidines), piperidine exists predominantly in a chair conformation. This allows for precise vector positioning of substituents in axial or equatorial orientations, critical for high-affinity binding in GPCRs and ion channels.

-

Lipophilicity: The secondary amine (pKa ~11) is protonated at physiological pH, improving solubility and allowing ionic interactions with aspartate/glutamate residues in binding pockets.

-

Vectorality: Substituents at C4 provide a linear extension (ideal for linkers), while C3 substituents introduce chirality and rigidification.

Metabolic Liabilities (The "Soft Spots")

The piperidine ring is a prime target for oxidative metabolism. Understanding these "hotspots" is essential for designing analogs with improved half-lives (

Primary Metabolic Pathways:

- -Carbon Oxidation: CYP450-mediated hydroxylation at C2 or C6, leading to ring opening or lactam formation.

-

N-Oxidation: Formation of N-oxides, often a reversible metabolite but can lead to elimination.

-

N-Dealkylation: If N-substituted, oxidative cleavage of the N-C bond.

Visualization: Piperidine Metabolic Fate Map

The following diagram illustrates the divergent metabolic pathways mediated by CYP450 isoforms (specifically CYP3A4 and CYP2D6).

Figure 1: Divergent metabolic pathways of the piperidine core. The iminium ion is the critical branch point determining ring stability.

Part 2: Synthetic Methodologies

Medicinal chemistry relies on two distinct paradigms for accessing functionalized piperidines: Classical Assembly (building the ring or attaching to N) and Modern Functionalization (direct editing of the C–H bonds).

Comparative Analysis of Methods

| Feature | Classical: Reductive Amination | Modern: Minisci C–H Functionalization |

| Primary Bond Formed | C–N (Exocyclic) | C–C (Endocyclic) |

| Regioselectivity | High (Dictated by precursors) | Variable (C2 vs C4 depends on conditions) |

| Substrate Scope | Aldehydes + Amines | Heterocycle + Carboxylic Acid/Halide |

| Key Reagent | NaBH(OAc)₃ (STAB) | Ag(I) / Persulfate / Photoredox Cat. |

| Utility | Linker attachment, N-capping | Late-stage diversification of core |

Part 3: Experimental Protocols

Protocol A: Classical Reductive Amination (The "Workhorse")

Objective: Synthesis of N-benzyl-4-piperidone derivatives. Rationale: Sodium Triacetoxyborohydride (STAB) is preferred over NaCNBH₃ due to lower toxicity and better functional group tolerance (does not reduce ketones/aldehydes effectively without amine coordination).

Step-by-Step Workflow:

-

Imine Formation:

-

Charge a round-bottom flask with Piperidine derivative (1.0 equiv) and Aldehyde (1.1 equiv).

-

Add DCE (1,2-Dichloroethane) or THF (0.2 M concentration).

-

Critical Step: Add Acetic Acid (1.0–2.0 equiv). The acid catalyzes imine formation and buffers the subsequent hydride reduction.

-

Stir at Room Temperature (RT) for 30–60 minutes.

-

-

Reduction:

-

Add NaBH(OAc)₃ (1.5 equiv) in one portion.

-

Stir at RT for 2–16 hours. Monitor by LCMS (look for disappearance of imine mass).

-

-

Quench & Isolation:

-

Purification:

-

Flash chromatography (typically MeOH/DCM gradient).

-

Protocol B: Modern Minisci C–H Alkylation

Objective: Direct C2-alkylation of a protected piperidine (or pyridine precursor followed by reduction). Rationale: Radical addition allows the introduction of alkyl groups without pre-functionalization (e.g., halides).

Step-by-Step Workflow:

-

Radical Generation:

-

Dissolve Heterocycle (e.g., Pyridine/Piperidine derivative) (1.0 equiv) and Carboxylic Acid (Alkyl source, 2.0 equiv) in H₂O/MeCN (1:1).

-

Add AgNO₃ (0.2 equiv) as catalyst.

-

Add TFA (1.0 equiv) to protonate the heterocycle (activates it toward nucleophilic radical attack).

-

-

Initiation:

-

Workup:

-

Basify with NaOH (to pH >9).

-

Extract with EtOAc.[6]

-

Note: If using a pyridine precursor, a subsequent hydrogenation (H₂, Pd/C) is required to access the piperidine core.

-

Visualization: Synthetic Decision Tree

Logic flow for selecting the appropriate synthetic route based on structural requirements.

Figure 2: Decision matrix for piperidine functionalization strategies.

References

-

Njardarson, J. T., et al. (2014).[7] Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.

-

Duncton, M. A. (2011). Minisci reactions: Versatile C–H functionalizations for medicinal chemists. MedChemComm.

-

Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.

Sources

- 1. sciencemadness.org [sciencemadness.org]

- 2. benchchem.com [benchchem.com]

- 3. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

Predictive Metabolic Profiling of N-methyl-2-(piperidin-4-yl)acetamide

Executive Summary

This technical guide provides a predictive metabolic profile for N-methyl-2-(piperidin-4-yl)acetamide (C₈H₁₆N₂O), a structural fragment common to various pharmaceutical classes including analgesics, kinase inhibitors, and antihistamines.

Understanding the metabolic fate of this scaffold is critical for drug developers, as the piperidine ring and N-methyl amide moieties represent distinct "soft spots" for enzymatic degradation. This guide delineates the theoretical Phase I and Phase II biotransformation pathways, driven by Structure-Activity Relationships (SAR) and established enzymatic mechanisms.

Key Predicted Outcomes:

-

Primary Clearance: Oxidative metabolism via CYP450s (N-demethylation and ring hydroxylation).

-

Secondary Clearance: Direct Phase II conjugation (N-glucuronidation) of the piperidine nitrogen.

-

Major Enzymes: CYP2D6 (due to the basic amine), CYP3A4, and UGTs.

Physicochemical Basis for Metabolism

To predict metabolism accurately, we must first analyze the substrate's interaction potential with metabolizing enzymes.

| Property | Value (Predicted) | Metabolic Implication |

| Molecular Formula | C₈H₁₆N₂O | Low molecular weight fragment (<200 Da). |

| Basic pKa | ~10.5 (Piperidine NH) | The secondary amine is protonated at physiological pH. This cationic charge creates a strong affinity for CYP2D6 , which contains an aspartic acid residue (Asp301) in its active site [1]. |

| LogP | ~ -0.2 to 0.5 | Hydrophilic nature suggests high solubility but necessitates metabolism or transport for clearance; likely renal excretion of parent drug is also significant. |

| H-Bond Donors | 2 (Amide NH, Piperidine NH) | Sites for Phase II conjugation. |

Predicted Metabolic Pathways

The metabolism of N-methyl-2-(piperidin-4-yl)acetamide is bifurcated into modifications of the piperidine ring and the amide side chain .

Phase I: Functionalization

Pathway A: Amide N-Demethylation (M1)

-

Mechanism: Carbon hydroxylation of the N-methyl group.

-

Enzymology: Predominantly CYP3A4 and CYP2C19 .

-

Process: The enzyme inserts an oxygen into the C-H bond of the methyl group, forming a carbinolamide intermediate (

). This unstable intermediate spontaneously collapses, releasing formaldehyde ( -

Significance: This is often a rate-limiting step for amide-containing xenobiotics.

Pathway B: Piperidine Ring Hydroxylation (M2)

-

Mechanism: Carbon hydroxylation.

-

Enzymology: CYP2D6 (major) and CYP3A4 (minor).

-

Regioselectivity:

-

The 4-position is substituted, blocking direct oxidation.

-

Oxidation is favored at the C3 position (beta to the nitrogen) or C2 (alpha to the nitrogen). However, alpha-oxidation often leads to ring opening (less common for stable piperidines). C3-hydroxylation is the predicted major route.

-

-

Stereochemistry: CYP2D6 oxidation often exhibits high stereoselectivity, potentially favoring trans-3-hydroxy metabolites.

Pathway C: Piperidine N-Oxidation (M3)

-

Mechanism: Direct oxidation of the secondary amine lone pair.

-

Enzymology: FMO (Flavin-containing Monooxygenase) or CYP450.

-

Product: A hydroxylamine (

) or nitrone derivative. Note that stable N-oxides are more common in tertiary amines; secondary amine N-oxides are often reactive intermediates.

Phase II: Conjugation

Pathway D: N-Glucuronidation (M4)

-

Mechanism: Nucleophilic attack of the piperidine nitrogen on UDP-glucuronic acid (UDPGA).

-

Enzymology: UGT1A4 and UGT2B10 are the primary isoforms responsible for N-glucuronidation of aliphatic amines [2].

-

Significance: This forms a quaternary ammonium glucuronide (if tertiary) or an N-glucuronide (if secondary), markedly increasing water solubility for biliary or renal excretion.

Visualization of Metabolic Pathways

The following diagram maps the parent compound to its predicted primary metabolites.

Figure 1: Predicted biotransformation map showing Phase I (Red/Yellow) and Phase II (Green) metabolites.

Experimental Validation Protocols

To confirm these predictions, a rigorous in vitro screening workflow is required. The following protocols ensure data integrity and reproducibility.

Protocol: Microsomal Intrinsic Clearance ( )

Objective: Determine the metabolic stability and half-life (

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

0.1 M Potassium Phosphate Buffer (pH 7.4).

Workflow:

-

Pre-Incubation: Mix buffer and HLM (final conc. 0.5 mg/mL) at 37°C for 5 minutes.

-

Substrate Addition: Spike parent compound (final conc. 1 µM) to minimize enzyme saturation kinetics (

effects). -

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: Remove aliquots at

minutes. -

Quenching: Immediately dispense into ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

-

Clarification: Centrifuge at 4,000 rpm for 20 mins to precipitate proteins.

-

Analysis: Inject supernatant into LC-MS/MS.

Self-Validating Check: Include a positive control (e.g., Verapamil or Propranolol) and a negative control (minus NADPH) to rule out chemical instability.

Protocol: Metabolite Identification (MetID)

Objective: Structurally characterize M1–M4 using High-Resolution Mass Spectrometry (HRMS).

Instrument Settings (Q-TOF/Orbitrap):

-

Ionization: ESI Positive Mode (due to basic nitrogen).

-

Mass Range: 50–1000 m/z.

-

Fragmentation: Data-Dependent Acquisition (DDA) or

.

Diagnostic Mass Shifts:

| Metabolite | Transformation |

Experimental Workflow Diagram

This workflow illustrates the logical progression from incubation to data analysis.

Figure 2: Step-by-step bioanalytical workflow for metabolite profiling.

References

-

Rowland, A., et al. (2006). In vitro characterization of the metabolism of piperidine-type drugs by human cytochrome P450 enzymes.[1][2] Drug Metabolism and Disposition.[2][3]

-

Kaivosaari, S., et al. (2011). N-glucuronidation of drugs and other xenobiotics: enzymology and methods. Xenobiotica.

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

-

Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology.

Sources

- 1. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. courses.washington.edu [courses.washington.edu]

Methodological & Application

Application Note: Catalytic Hydrogenation Protocols for Piperidine Acetamide Derivatives

This Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on the synthesis and optimization of piperidine acetamide derivatives . These scaffolds are critical pharmacophores in neurokinin-1 (NK1) receptor antagonists, methylphenidate analogs (ADHD therapeutics), and various kinase inhibitors.

Introduction & Strategic Importance

The transition from pyridine to piperidine is a cornerstone transformation in medicinal chemistry.[1][2][3] While conceptually simple, the hydrogenation of pyridine acetamides presents specific challenges:

-

Catalyst Poisoning: The basic nitrogen of the product (piperidine) binds strongly to catalyst surfaces, often halting the reaction.

-

Stereocontrol: Controlling the cis/trans diastereoselectivity relative to the acetamide side chain is critical for biological activity.

-

Chemo-selectivity: Preserving the amide functionality while reducing the aromatic ring requires precise catalyst selection.

This guide details three distinct protocols ranging from "brute force" heterogeneous reduction to precision asymmetric synthesis.

Mechanistic Foundation: The Adsorption-Desorption Cycle

Understanding the surface chemistry is vital for troubleshooting. The reaction does not proceed in the bulk solvent but at the catalyst interface.

Mechanism of Heterogeneous Pyridine Hydrogenation

-

Adsorption: The pyridine nitrogen coordinates to the metal surface (Pd, Pt, Rh).

-

Activation: Acidic media (AcOH, HCl) protonate the nitrogen. Crucial Insight: The pyridinium ion adsorbs less strongly than the free base, preventing irreversible poisoning of the active sites.

-

Stepwise Addition: Hydrogen is added across the C=N and C=C bonds.

-

Desorption: The saturated piperidinium salt desorbs, freeing the site.

Figure 1: The acid-promoted pathway prevents catalyst poisoning by modulating the adsorption strength of the nitrogen species.

Experimental Protocols

Protocol A: High-Pressure Heterogeneous Reduction (The "Gold Standard")

Target: Reduction of Pyridine-2-acetamide to Piperidine-2-acetamide.

Best For: Difficult substrates, gram-scale synthesis, robust functional groups.

Catalyst: Platinum Oxide (Adams' Catalyst,

Rationale

is the superior catalyst for pyridine reduction because it is robust against nitrogen poisoning. Acetic acid serves as both solvent and activator.[4]Materials

-

Substrate: Pyridine-2-acetamide derivative (1.0 equiv)

-

Catalyst:

(5-10 mol%) -

Solvent: Glacial Acetic Acid (0.1 M concentration)

-

Gas: Hydrogen (

), 50-70 bar (High Pressure)

Step-by-Step Methodology

-

Preparation: In a high-pressure autoclave glass liner, dissolve 1.0 g of pyridine-2-acetamide in 10 mL of glacial acetic acid.

-

Note: If the substrate is a hydrochloride salt, add 1.0 equiv of sodium acetate to buffer the system.

-

-

Catalyst Addition: Carefully add 5 mol%

.-

Safety:

can be pyrophoric in the presence of

-

-

Pressurization: Seal the autoclave. Purge with

(3x) followed by -

Reaction: Stir vigorously (1000 rpm) at 25°C for 6–10 hours.

-

Monitoring: Unlike standard reactions, TLC is difficult in AcOH. Monitor

uptake curve if the reactor allows.

-

-

Workup:

-

Depressurize carefully.

-

Filter the mixture through a Celite pad to remove Pt black. Wash with MeOH.

-

Concentrate the filtrate to remove AcOH.

-

Neutralization: Dissolve residue in EtOAc/Water. Basify aqueous layer to pH > 12 using 2M NaOH (to liberate the free piperidine amine). Extract with EtOAc (3x).

-

-

Purification: Dry over

and concentrate. If diastereomers form, separate via column chromatography (

Protocol B: Mild, Stereoselective Reduction (Rh-Catalyzed)

Target: Substrates with sensitive groups (e.g., esters, ketones) or where cis-selectivity is required.

Catalyst: 5% Rhodium on Carbon (Rh/C) or Rhodium(III) Oxide (

Rationale

Rhodium operates at much lower pressures (1-5 bar) and temperatures than Platinum. It strongly favors cis-hydrogenation (all hydrogens added from the catalyst face).

Experimental Parameters

| Parameter | Condition | Note |

| Catalyst | 5% Rh/C (wet support) | "Wet" support reduces pyrophoric risk. |

| Loading | 5 wt% | Higher loading ensures completion at low pressure. |

| Solvent | Methanol or Water | Avoids acetylation side-reactions seen in AcOH. |

| Pressure | 3–5 bar (Balloon to Low Pressure) | Can often be run in a glass Parr shaker. |

| Temperature | 40–50°C | Slightly elevated temp aids kinetics. |

Workflow

-

Dissolve substrate in Methanol.

-

Pressurize to 4 bar

. -

Heat to 45°C. Reaction typically completes in 4–6 hours.

-

Critical Step: If the product is a cis/trans mixture, the cis isomer usually dominates (>90%).

Protocol C: Asymmetric Hydrogenation (Chiral Auxiliary Route)

Target: Enantiopure Piperidine-2-acetamides (e.g., Ritalin precursors). Method: Chiral Auxiliary-Assisted Heterogeneous Hydrogenation.[7]

Concept

Direct asymmetric hydrogenation of pyridines is difficult.[2][4][8][9][10] Attaching a chiral auxiliary (e.g., oxazolidinone) to the pyridine creates a steric environment that directs

Workflow Diagram

Protocol Details

-

Substrate: 2-substituted pyridine attached to a chiral oxazolidinone auxiliary.

-

Catalyst: Pearlman’s Catalyst (

). -

Conditions: 100 bar

, AcOH, Room Temp. -

Result: The bulky auxiliary blocks one face of the pyridine ring, forcing

to add from the opposite side, often achieving >95% de (diastereomeric excess).

Comparison of Methods

| Feature | Protocol A (PtO2) | Protocol B (Rh/C) | Protocol C (Chiral Aux) |

| Pressure | High (50-70 bar) | Low (1-5 bar) | Very High (100 bar) |

| Solvent | Acetic Acid | MeOH / Water | Acetic Acid |

| Selectivity | Cis/Trans mix (Cis major) | High Cis-selectivity | High Enantioselectivity |

| Substrate Scope | Robust substrates | Sensitive substrates | High-value chiral targets |

| Cost | High (Pt) | Moderate (Rh) | High (Auxiliary + Pd) |

Troubleshooting & Expert Tips

Reaction Stalls (Incomplete Conversion)

-

Cause: Catalyst poisoning by the generated secondary amine.

-

Solution: Add 1.0 equivalent of HCl or use Acetic Acid as the solvent. The protonated amine (

) does not bind to the metal surface.

Over-Reduction (De-oxygenation)

-

Issue: The acetamide carbonyl is reduced to an ethyl group.

-

Solution: Switch from

to Rh/C . Rhodium is less active toward carbonyl reduction than Platinum or Palladium under acidic conditions.

De-halogenation

-

Issue: If the pyridine has a Chloro- or Bromo- substituent, it may be cleaved.[7]

-

Solution: Use Pt/C (sulfided) or add a catalyst poison like thiophene to attenuate activity, although this significantly slows the hydrogenation rate.

References

-

Reddy, M. S., et al. (2015). "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry. Link

-

Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. Link

-

BenchChem Application Notes. (2025). "Catalytic Hydrogenation of Pyridine to Piperidine: Catalytic Systems and Reaction Mechanisms." Link

-

Maegawa, T., et al. (2006). "Mild and Efficient Hydrogenation of Aromatic Compounds Using Rh/C." Synlett.[5] Link

-

Jones, S. P., et al. (2022).[11] "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry.[11] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Piperidine synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Application Note: Storage and Handling Protocols for N-methyl-2-(piperidin-4-yl)acetamide

Executive Summary

N-methyl-2-(piperidin-4-yl)acetamide (CAS: 70724-80-0) is a bifunctional building block characterized by a secondary amine (piperidine ring) and a secondary amide side chain. Its structural duality presents specific stability challenges: the secondary amine is prone to forming carbamates upon exposure to atmospheric CO₂, while the amide moiety introduces hygroscopicity.

This guide defines the rigorous protocols required to maintain the chemical integrity of this compound. The core directive is the exclusion of moisture and carbon dioxide during long-term storage. [1]

Physicochemical Profile & Specifications

Understanding the intrinsic properties of the molecule is the first step in establishing a robust handling protocol.

| Property | Specification | Notes |

| Chemical Name | N-methyl-2-(piperidin-4-yl)acetamide | |

| CAS Number | 70724-80-0 | |

| Molecular Formula | C₈H₁₆N₂O | |

| Molecular Weight | 156.23 g/mol | |

| Physical State | Solid or Viscous Oil | State depends on purity and salt form. Free base is often a low-melting solid/oil. |

| Basicity (pKa) | ~10.5 - 11.0 (Piperidine N) | Highly basic; avidly absorbs CO₂. |

| Solubility | DMSO, Methanol, Water, Ethanol | High polarity due to amide/amine functionality. |

| Hygroscopicity | High | Amide and amine groups both attract moisture. |

Storage Protocol: The "Dry-Inert" Standard

The stability of N-methyl-2-(piperidin-4-yl)acetamide is compromised primarily by oxidative degradation and carbamate formation . The following protocol is mandatory for maintaining purity >98%.

Environmental Control[1][2]

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The secondary amine reacts reversibly with CO₂ in the air to form a carbamate salt (ammonium carbamate species), which appears as a white crust on the material.

-

Temperature:

-

Long-term (>1 month): Store at -20°C .

-

Short-term (<1 month): Store at 2-8°C .

-

-

Humidity: Strictly anhydrous. Store in a desiccator or a sealed container with active desiccant packets (Silica gel or molecular sieves).

Container Specifications

-

Primary Vessel: Amber glass vial with a Teflon-lined screw cap. Avoid clear glass to prevent potential photo-oxidation, although the compound is not highly photosensitive.

-

Seal: Parafilm® or electrical tape should be applied over the cap-vessel junction to minimize gas exchange.

Decision Tree: Salt vs. Free Base

The storage requirements differ slightly if you have the hydrochloride salt versus the free base.

Figure 1: Storage logic based on chemical form. The free base requires significantly more stringent protection against atmospheric CO₂.

Handling & Safety Procedures

Hazard Classification (GHS):

-

H315/H319: Causes skin and serious eye irritation.[4]

Engineering Controls[1]

-

Fume Hood: Always handle the neat compound (powder/oil) inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Weighing: If the compound is a free base oil/low-melting solid, weigh quickly to minimize exposure to air. If precise stoichiometry is required, weigh by difference using a capped syringe or vial.

Reconstitution & Solubilization

When preparing stock solutions for biological assays or synthesis:

-

Solvent Choice:

-

DMSO: Recommended for biological stocks (up to 100 mM).

-

Water/PBS: Soluble, but ensure pH is buffered. The basicity of the piperidine may shift the pH of unbuffered water.

-

-

Stock Stability:

-

DMSO stocks should be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

-

Aqueous solutions should be prepared fresh due to the potential for slow hydrolysis or microbial growth.

-

Quality Control (QC) & Troubleshooting

Before using stored material in critical experiments, validate its integrity.

Common Degradation Signs

-

Appearance Change: Transition from a clear oil/white solid to a yellow/brown sticky solid indicates oxidation (N-oxide formation).

-

"Crusting": A white solid forming on the rim of a bottle containing the free base oil indicates reaction with atmospheric CO₂ (Carbamate formation).

Analytical Verification (NMR)

Proton NMR (¹H-NMR) is the gold standard for checking purity.

-

Diagnostic Peak (Piperidine): Look for the multiplets of the piperidine ring protons (approx. 2.5 - 3.0 ppm for α-protons). Broadening or shifting of these peaks often indicates protonation or carbamate formation.

-

Diagnostic Peak (N-Methyl): The N-methyl singlet should appear around 2.6 - 2.8 ppm.

-

Impurity Check: Look for a broad singlet >8 ppm (ammonium species) or extra carbonyl signals in ¹³C-NMR (carbamate carbonyl ~160 ppm).

Figure 2: Quality Control workflow to identify common degradation pathways before experimental use.

References

-

PubChem. (n.d.).[4][5][6] N-methyl-2-(piperidin-4-yl)acetamide (CID 20569899).[4] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. fishersci.com [fishersci.com]

- 4. N-methyl-2-(piperidin-4-yl)acetamide | C8H16N2O | CID 20569899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - N-methyl-2-(piperidin-4-yl)-n-(propan-2-yl)acetamide hydrochloride (C11H22N2O) [pubchemlite.lcsb.uni.lu]

- 6. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide | C14H20N4O3 | CID 23507600 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-methyl-2-(piperidin-4-yl)acetamide

The following technical guide is structured as a Tier 3 Support Resource , designed for researchers requiring high-fidelity protocols and troubleshooting for the synthesis of N-methyl-2-(piperidin-4-yl)acetamide .

Ticket ID: N-METH-PIP-YIELD-OPT Subject: Optimizing Reaction Yield & Isolation of Polar Piperidine Acetamides Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Yield Killer" Analysis

The synthesis of N-methyl-2-(piperidin-4-yl)acetamide presents a specific dichotomy: the amide coupling is chemically trivial, but the isolation is physically difficult.

-

The Chemical Challenge: The secondary amine on the piperidine ring competes with the methylamine if left unprotected. Self-condensation polymerization is the primary cause of "tar" formation.

-

The Physical Challenge: The final product (free base) is highly polar (Calculated LogP ≈ -0.2 to 0.1). Standard aqueous workups (EtOAc/Water) often result in 0% isolated yield because the product partitions into the aqueous layer.

The Solution: This guide enforces a Boc-protection strategy followed by a non-aqueous isolation or ion-exchange purification workflow.

Validated Synthetic Workflow (The "Golden Route")

Do not attempt direct amidation on the unprotected piperidine acid. Use 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid as your starting material.

Step 1: The Amide Coupling

Goal: Synthesis of tert-butyl 4-(2-(methylamino)-2-oxoethyl)piperidine-1-carboxylate.

| Parameter | Recommendation | Rationale |

| Coupling Agent | HATU (Preferred) or EDC/HOBt | HATU provides faster kinetics for the methylamine addition, minimizing competitive hydrolysis of the active ester. |

| Amine Source | Methylamine (2M in THF) | Avoid aqueous methylamine to prevent hydrolysis of the activated ester. Avoid Methylamine HCl salt unless using excess base (DIPEA), which complicates purification. |

| Solvent | DMF or DCM | DMF solubilizes the polar intermediate best; DCM is easier to remove but may not dissolve the Boc-acid fully at high concentrations. |

| Base | DIPEA (Hünig's Base) | Essential to deprotonate the carboxylic acid for activation. Use 2.0–3.0 equivalents. |

Protocol A: High-Yield Coupling

-

Dissolve Boc-acid (1.0 eq) in DMF (0.2 M concentration).

-

Add DIPEA (3.0 eq). Stir for 5 mins.

-

Add HATU (1.1 eq). The solution should turn yellow/orange. Stir for 15 mins to form the activated ester.

-